3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-pyrazol-5-amine
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Overview
Description
3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound that features both imidazole and pyrazole rings. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a valuable subject of study in medicinal chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable base and catalyst, such as nickel, to form the imidazole ring . The pyrazole ring can be introduced through a subsequent cyclization reaction involving hydrazine derivatives and 1,3-diketones .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the imidazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, strong bases.
Major Products
The major products formed from these reactions include various substituted imidazole and pyrazole derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-pyrazol-5-amine has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The imidazole and pyrazole rings play crucial roles in binding to the active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1H-imidazole-1-ylcarbonyl derivatives: These compounds share the imidazole ring and exhibit similar chemical properties.
1-methyl-1H-pyrazol-5-amine derivatives: These compounds share the pyrazole ring and have comparable reactivity.
Uniqueness
3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-pyrazol-5-amine is unique due to the combination of both imidazole and pyrazole rings in its structure.
Biological Activity
3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, alongside relevant research findings and case studies.
Chemical Structure and Properties
This compound features both imidazole and pyrazole rings in its structure. Its molecular formula is C8H9N5O with a molar mass of 191.19 g/mol. The compound's density is approximately 1.48 g/cm³, and it has a predicted boiling point of 491.8 °C .
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The imidazole and pyrazole rings facilitate binding to active sites, which can lead to the modulation of enzymatic activity. This interaction may result in significant biological effects, including inhibition or activation of specific pathways .
Antimicrobial and Antifungal Activity
Research indicates that derivatives of pyrazole compounds exhibit notable antimicrobial and antifungal properties. For example, studies on similar pyrazole carboxamides have shown effectiveness against various fungal strains .
Case Study: Antifungal Activity
A study demonstrated that certain synthesized pyrazole carboxamides displayed significant antifungal activity against pathogenic fungi. The compound's structure allows it to disrupt fungal cell membranes, leading to cell death and providing a potential therapeutic avenue for treating fungal infections .
Anticancer Properties
The anticancer potential of this compound has been explored in various studies focusing on breast cancer cell lines. Research indicates that this compound can enhance the efficacy of established chemotherapeutic agents like doxorubicin.
Case Study: Synergistic Effects with Doxorubicin
In vitro studies involving MCF-7 and MDA-MB-231 breast cancer cell lines showed that certain pyrazoles exhibited cytotoxic effects significantly higher than those of doxorubicin alone. The combination treatment resulted in enhanced apoptosis rates in cancer cells, suggesting a synergistic effect that warrants further investigation for clinical applications .
Summary of Biological Activities
Activity Type | Description |
---|---|
Antimicrobial | Effective against various bacterial strains; mechanism involves disruption of cell membranes. |
Antifungal | Significant activity against pathogenic fungi; compounds may inhibit mycelial growth. |
Anticancer | Exhibits cytotoxicity in breast cancer cell lines; potential for synergistic effects with chemotherapy drugs. |
Properties
IUPAC Name |
(5-amino-1-methylpyrazol-3-yl)-imidazol-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O/c1-12-7(9)4-6(11-12)8(14)13-3-2-10-5-13/h2-5H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIIWRGFAJRSPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)N2C=CN=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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